Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride

Medicinal chemistry Scaffold design Physicochemical property optimization

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride (CAS 2402830-08-2) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family, featuring a partially saturated (tetrahydro) pyridine ring fused to a pyrazole core with a methyl ester at the 5-position and presented as the hydrochloride salt. This scaffold class is broadly implicated in kinase inhibition (e.g., ALK, TRK, TAM, MET) and phosphodiesterase (PDE4) modulation, making it a privileged chemotype for early-stage drug discovery.

Molecular Formula C8H12ClN3O2
Molecular Weight 217.65
CAS No. 2402830-08-2
Cat. No. B2976007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride
CAS2402830-08-2
Molecular FormulaC8H12ClN3O2
Molecular Weight217.65
Structural Identifiers
SMILESCOC(=O)C1CC2=C(NC1)NN=C2.Cl
InChIInChI=1S/C8H11N3O2.ClH/c1-13-8(12)6-2-5-4-10-11-7(5)9-3-6;/h4,6H,2-3H2,1H3,(H2,9,10,11);1H
InChIKeySFWASPONJXDKNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride (CAS 2402830-08-2): Core Scaffold Identity and Procurement Baseline


Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride (CAS 2402830-08-2) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family, featuring a partially saturated (tetrahydro) pyridine ring fused to a pyrazole core with a methyl ester at the 5-position and presented as the hydrochloride salt [1]. This scaffold class is broadly implicated in kinase inhibition (e.g., ALK, TRK, TAM, MET) and phosphodiesterase (PDE4) modulation, making it a privileged chemotype for early-stage drug discovery [2]. The saturated 4,5,6,7-tetrahydro configuration distinguishes it from fully aromatic pyrazolo[3,4-b]pyridine-5-carboxylate analogs (e.g., CAS 1196156-42-9) by introducing an sp³-enriched chiral center at the 5-position, which alters conformational flexibility, physicochemical properties, and downstream synthetic derivatization potential [1].

Why Generic Substitution Fails: Structural and Functional Differentiation of Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride


Within the pyrazolo[3,4-b]pyridine chemical space, subtle structural variations produce large shifts in target selectivity, potency, and ADMET properties that render generic substitution scientifically unsound [1]. The tetrahydro core of this compound introduces a saturated pyridine ring, which directly impacts pKa, LogP, and hydrogen-bond donor/acceptor topology relative to planar aromatic analogs; for example, close structural relatives such as tracazolate (ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) diverge in their CNS pharmacology (GABA-A vs. PDE4 vs. kinase) as a function of ring saturation and substitution [2]. The hydrochloride salt form further confers aqueous solubility and crystallinity advantages critical for reproducible in vitro assay behavior and scale-up consistency [3]. Without head-to-head data on the exact compound, the most defensible procurement rationale rests on its defined single-isomer identity, salt stoichiometry, and scaffold topology, parameters that no generic pyrazolo[3,4-b]pyridine analog can match without explicit qualification.

Quantitative Differentiation Evidence for Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride Against Closest Comparators


Scaffold Saturation State: Tetrahydro vs. Fully Aromatic Core Physicochemical Differentiation

The saturated tetrahydro core directly modifies molecular topology: the compound possesses one sp³ chiral center at the 5-position (ester-bearing carbon) within the tetrahydropyridine ring, in contrast to the planar, achiral 5-carboxylate-bearing carbon of its fully aromatic analog, methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1196156-42-9) [1]. This sp³ center increases three-dimensionality (Fsp³ = 0.13 vs. 0.00 for the aromatic analog), alters the pKa of the adjacent NH (estimated ~8.5 vs. ~10 for the aromatic form), and shifts calculated LogP (predicted ~0.8 for the free base vs. ~1.3 for the aromatic analog), affecting passive permeability and solubility [2][3]. Such differences mean the two scaffolds occupy distinct regions of lead-like chemical space and are not functionally interchangeable.

Medicinal chemistry Scaffold design Physicochemical property optimization

Salt Form Advantage: Hydrochloride Solubility and Crystallinity vs. Free Base Analogs

The hydrochloride salt (MW 217.65 g/mol) provides a defined counterion stoichiometry (1:1 HCl) that enhances aqueous solubility relative to free base forms of closely related pyrazolo[3,4-b]pyridine-5-carboxylates [1]. While direct experimental solubility data for this exact compound are not publicly available, class-level data show that hydrochloride salt formation of pyrazolo[3,4-b]pyridine scaffolds typically increases aqueous solubility by 10- to 100-fold compared to the corresponding free base, depending on pH, and confers crystalline solid-state properties amenable to reproducible weighing and dissolution in aqueous assay buffers [2]. This contrasts with many commercially available pyrazolo[3,4-b]pyridine-5-carboxylate analogs (e.g., CAS 1196156-42-9, CAS 1150618-05-5) supplied as free bases, which often exhibit lower and more variable solubility in DMSO/aqueous mixtures and may require sonication or co-solvents for complete dissolution at millimolar concentrations .

Pre-formulation Compound management Aqueous solubility

Kinase Inhibition Landscape: Class-Level Potency of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds Against ALK and TRK

While no direct enzymatic or cellular data exist for CAS 2402830-08-2, structurally related pyrazolo[3,4-b]pyridine-5-carboxylate derivatives have demonstrated potent kinase inhibition. The most closely related chemotype, 1H-pyrazolo[3,4-b]pyridine derivatives bearing a 5-carboxylate ester, yielded compound 10g with IC50 <0.5 nM against both ALK-wt and ALK-L1196M, and IC50 <0.5 nM against ROS1, representing a >1,000-fold improvement over crizotinib (IC50 ~340 nM against ALK-L1196M) [1]. Separately, pyrazolo[3,4-b]pyridine-based TRKA inhibitors such as compound C03 achieved IC50 = 56 nM against TRKA kinase and inhibited Km-12 cell proliferation, validating the druggability of this scaffold class [2]. The tetrahydro modification in CAS 2402830-08-2 introduces a saturated ring that may alter kinase hinge-binding geometry, offering a distinct structure-activity relationship (SAR) starting point relative to planar pyrazolo[3,4-b]pyridine kinase inhibitors [3].

Kinase drug discovery ALK inhibitors TRK inhibitors Cancer therapeutics

α-Synuclein Aggregation Inhibition: In Vivo Fold-Change Compared to Baseline for Pyrazolo-Pyridine Carboxylates

A series of pyrazolo-pyridine carboxylate compounds (7a–7m), which share the core heterocyclic architecture with CAS 2402830-08-2, were evaluated in a transgenic C. elegans model of synucleinopathy. Compounds 7b, 7g, and 7i displayed 1.7-fold, 2.4-fold, and 1.5-fold inhibition of α-synuclein aggregation, respectively, relative to untreated controls [1]. Molecular docking indicated that the carboxylate moiety engages key hydrogen-bonding interactions within the α-synuclein binding pocket, with binding energies of −6.8, −8.9, and −7.2 kcal/mol for 7b, 7g, and 7i, respectively [1]. The tetrahydro modification present in CAS 2402830-08-2 introduces conformational flexibility that may further modulate protein-ligand interactions compared to the aromatic analogs tested, though direct comparative data are not available [2].

Neurodegeneration Parkinson's disease α-synuclein Protein aggregation

Synthetic Utility: Regioselective Derivatization from a Defined Tetrahydro Intermediate vs. Aromatic Precursors

The tetrahydro core of CAS 2402830-08-2 provides a distinct synthetic handle set compared to aromatic pyrazolo[3,4-b]pyridine-5-carboxylates (e.g., CAS 1196156-42-9). The saturated ring enables C–H functionalization at the 4-, 6-, and 7-positions that is not accessible on the aromatic scaffold, where electrophilic substitution is governed by heterocyclic directing effects [1]. A recent synthetic methodology publication demonstrated that pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles in gram-scale yields up to 80% under mild, room-temperature conditions using AC-SO3H catalysis, validating scalable access to this chemotype [2]. The hydrochloride salt form of the target compound also enables direct use in amide coupling, reductive amination, and nucleophilic displacement reactions without additional neutralization steps, streamlining library synthesis workflows [3].

Synthetic methodology Medicinal chemistry Library synthesis Late-stage functionalization

Best Research and Industrial Application Scenarios for Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride


Kinase Inhibitor Lead Generation Targeting Drug-Resistant Mutants (ALK, TRK, ROS1)

The pyrazolo[3,4-b]pyridine-5-carboxylate scaffold has demonstrated sub-nanomolar potency against ALK-L1196M gatekeeper mutants and ROS1 [1]. The tetrahydro modification in CAS 2402830-08-2 introduces a saturated ring that may alter hinge-binding geometry, providing a structurally differentiated starting point for designing next-generation kinase inhibitors that overcome acquired resistance to first-line agents such as crizotinib. The hydrochloride salt facilitates direct use in biochemical and cellular kinase assays without solubility artifacts [2].

α-Synuclein Aggregation Inhibitor Development for Parkinson's Disease

Pyrazolo-pyridine carboxylate compounds have demonstrated 1.5- to 2.4-fold inhibition of α-synuclein aggregation in a transgenic C. elegans model of synucleinopathy [1]. CAS 2402830-08-2, as a tetrahydro variant of this active chemotype, provides a novel scaffold for systematic SAR exploration around α-synuclein binding, where the saturated ring may enhance conformational complementarity to the protein surface and reduce off-target interactions with aromatic-binding receptors [2].

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery Libraries

The combination of a tetrahydro core, methyl ester, and hydrochloride salt makes CAS 2402830-08-2 an ideal building block for diversity-oriented synthesis (DOS) libraries [1]. The saturated ring enables C–H functionalization chemistries (amination, oxidation, alkylation) orthogonal to aromatic pyrazolo[3,4-b]pyridine analogs, while the ester group can be hydrolyzed to the carboxylic acid or converted to amides, hydrazides, or heterocycles for fragment elaboration. Gram-scale synthetic methodology for this scaffold class has been validated with yields up to 80% [2].

Physicochemical Property Optimization via sp³-Enriched Scaffold Replacement

Replacement of flat aromatic cores with partially saturated bioisosteres is a well-validated strategy to improve aqueous solubility, reduce LogP, and enhance clinical developability [1]. CAS 2402830-08-2 serves as a direct tetrahydro analog of methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1196156-42-9), offering a predicted LogP reduction of approximately 0.5 units and introduction of one sp³ chiral center (ΔFsp³ = 0.13), which can translate into improved PK parameters in lead optimization programs [2].

Quote Request

Request a Quote for Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.